
2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid
Overview
Description
2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid is a heterocyclic compound that features both a quinoline and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting an appropriate hydrazine with a 1,3-diketone under acidic conditions.
Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of Pyrazole and Quinoline Rings: The final step involves coupling the pyrazole ring with the quinoline ring through a carboxylic acid linkage. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline or pyrazole rings.
Reduction: Reduced forms of the quinoline or pyrazole rings.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid
- 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid
- 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid
Uniqueness
2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in medicinal chemistry and materials science, where specific electronic characteristics are crucial.
Biological Activity
2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on the latest research findings.
Chemical Structure and Properties
The compound features a quinoline ring fused with a pyrazole moiety, which is known for its potential therapeutic properties. The molecular formula is with a molecular weight of approximately 267.28 g/mol. The structural characteristics contribute to its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It inhibits topoisomerase enzymes, which are crucial for DNA unwinding during replication, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Here are some key findings:
- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells, indicating potent anticancer properties .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial and fungal strains:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Exhibits antifungal properties, making it a candidate for further development in treating infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Efficacy : A study by Zheng et al. reported that derivatives of pyrazole linked to quinoline exhibited significant inhibition of cancer cell proliferation, highlighting the potential of this compound in cancer therapy .
- Antimicrobial Assessments : Research indicated that this compound showed promising results in inhibiting bacterial growth, suggesting its application as an antimicrobial agent.
- Mechanistic Insights : Studies utilizing molecular docking have suggested that the compound interacts with key enzymes involved in inflammatory pathways, further supporting its therapeutic potential beyond anticancer activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Ring : Synthesized by reacting hydrazine with a suitable diketone under acidic conditions.
- Synthesis of Quinoline Ring : Achieved through methods such as the Skraup synthesis, involving aniline and glycerol.
- Coupling Reaction : The final step involves coupling the pyrazole and quinoline moieties using coupling reagents like EDCI in the presence of bases like triethylamine .
Properties
IUPAC Name |
2-[(5-methylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-7-16-18(10)9-11-8-13(15(19)20)12-4-2-3-5-14(12)17-11/h2-8H,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRIIXQGYJWTIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175422 | |
Record name | 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001175422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956371-98-5 | |
Record name | 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956371-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001175422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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